molecular formula C24H21N5O2S B2693640 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 919018-73-8

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B2693640
CAS No.: 919018-73-8
M. Wt: 443.53
InChI Key: DAVLFEQLAGILDH-UHFFFAOYSA-N
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Description

The compound N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a heterocyclic molecule featuring a pyrazolone core fused with an imidazothiazole-carboxamide moiety. The pyrazolone scaffold is well-documented as a key intermediate in synthesizing bioactive molecules, while the imidazothiazole group may enhance binding affinity to biological targets through π-π stacking and hydrogen-bonding interactions .

Properties

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O2S/c1-15-20(23(31)29(27(15)3)18-12-8-5-9-13-18)26-22(30)21-16(2)28-14-19(25-24(28)32-21)17-10-6-4-7-11-17/h4-14H,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAVLFEQLAGILDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=C(N4C=C(N=C4S3)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step reactions. One common method involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio, using acetone as a solvent . The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon (Pd/C).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the pyrazole moiety exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrazole can induce apoptosis in various cancer cell lines through multiple mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival .

Case Study:
A study investigated the anticancer potential of a series of pyrazole derivatives, including N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide. The results demonstrated a notable reduction in tumor growth in xenograft models, suggesting its potential as a therapeutic agent against malignancies.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In vitro studies have reported a decrease in pro-inflammatory cytokines when treated with this compound .

Data Table: Anti-inflammatory Activity

Compound NameIC50 (µM)Mechanism of Action
Compound A10COX inhibition
Compound B15NF-kB pathway modulation
N-(1,5-dimethyl...12Dual inhibition of COX and LOX

Antimicrobial Activity

The antimicrobial potential of this compound has been explored against various bacterial and fungal strains. The presence of the thiazole ring is believed to enhance its activity by disrupting microbial cell membranes.

Case Study:
In a study assessing the antibacterial efficacy against Staphylococcus aureus and Escherichia coli, N-(1,5-dimethyl... exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its viability as an antimicrobial agent .

Nonlinear Optical Properties

Compounds with pyrazole and thiazole structures have been studied for their nonlinear optical (NLO) properties. These materials are essential in photonic devices due to their ability to convert light frequencies.

Data Table: NLO Properties

Compound NameNLO Coefficient (pm/V)Application Area
Compound C25Optical switching
N-(1,5-dimethyl...30Frequency doubling

Photoluminescence

The photoluminescent properties of this compound make it suitable for applications in organic light-emitting diodes (OLEDs). The integration of pyrazole derivatives into polymer matrices has shown enhanced brightness and stability.

Case Study:
A recent investigation into OLEDs incorporating this compound revealed improved efficiency and lifespan compared to traditional materials used in display technologies .

Mechanism of Action

The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The target compound’s structural uniqueness lies in its imidazothiazole-carboxamide substituent. Comparisons with related derivatives reveal distinct functional group modifications that influence pharmacological behavior:

Compound Name Core Structure Key Substituents Reported Activity Reference
Target Compound Imidazothiazole-carboxamide 3-methyl-6-phenyl, pyrazol-4-yl Hypothesized antimicrobial -
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)formamide Pyrazol-4-yl formamide Formamide group Antipyretic intermediate
1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-[(2-oxoindol-3-yl)amino]thiourea Pyrazol-4-yl thiourea Thiourea, indole-2-one Unspecified
5-Oxo-imidazole derivatives (e.g., 4-(4-arylidene-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)) Imidazole derivatives Arylidene, pyrazol-3-one Antimicrobial
Thiazol-5-ylmethyl carbamates Thiazole derivatives Hydroperoxypropan-2-yl, ureido linkages Antiviral (hypothesized)

Key Observations :

  • Formamide vs. Carboxamide : The formamide derivative () is a precursor for antipyretics, while the carboxamide group in the target compound may enhance metabolic stability and target selectivity .
  • Thiazole vs.
  • Thiourea vs. Carboxamide: The thiourea derivative () introduces hydrogen-bond donors, but its bulkier indole substituent may reduce solubility compared to the target compound’s phenyl groups .
Pharmacological Activity Trends
  • Antimicrobial Potential: Imidazole derivatives () with arylidene substituents show growth inhibition against microbes, suggesting that the target compound’s imidazothiazole-carboxamide may act similarly via membrane disruption or enzyme inhibition .
  • Antipyretic/Analgesic Pathways: The pyrazolone core in is a known intermediate for antipyretics, implying the target compound could share COX-2 inhibition mechanisms if optimized .

Research Findings and Structural Insights

Hydrogen-Bonding and Crystal Packing

The target compound’s carboxamide group may introduce additional hydrogen-bond acceptors (C=O), enhancing interactions with biological targets like enzymes or receptors .

Q & A

Q. Table 1. Synthetic Optimization Parameters

ParameterOptimal RangeEvidence Source
SolventDMF, ethanol, acetonitrile
Temperature80–100°C (reflux)
Reaction Time1–20 hours
Purification MethodRecrystallization (DMF/H₂O)

Q. Table 2. Computational Protocols

MethodSoftware/ToolKey OutputsEvidence Source
DFT Geometry OptimizationGaussian 09HOMO/LUMO, MEP maps
Hirshfeld AnalysisCrystalExplorerFingerprint plots, interaction %
Molecular DockingAutoDock VinaBinding energy (ΔG), pose ranking

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